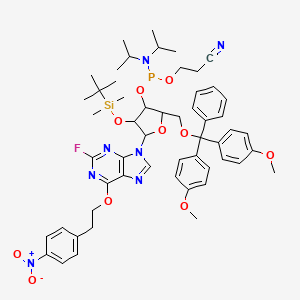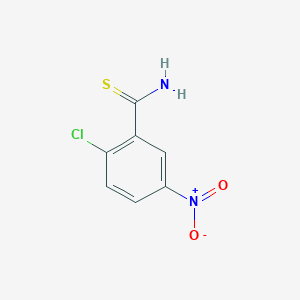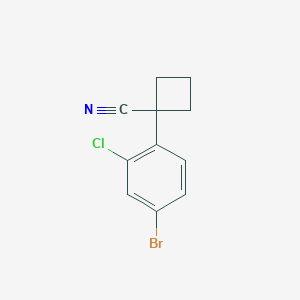
4-Chloro-6,7-bis(2-methoxyethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6,7-bis(2-methoxyethoxy)quinoline is a chemical compound with the molecular formula C14H17ClN2O4. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a quinoline ring substituted with chloro and methoxyethoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline typically involves the reaction of 4-chloroquinoline with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6,7-bis(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The methoxyethoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6,7-bis(2-methoxyethoxy)quinoline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.
Chemical Research: The compound is utilized in studies involving quinoline derivatives and their chemical properties.
Biological Studies: It is employed in research related to its biological activity, including its potential as an anticancer agent.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can affect various cellular processes, including cell proliferation and apoptosis . The molecular targets and pathways involved in its action are crucial for its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6,7-bis(2-methoxyethoxy)quinoline can be compared with other similar compounds, such as:
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: This compound has a similar structure but differs in the presence of a quinazoline ring instead of a quinoline ring.
6,7-Bis(2-methoxyethoxy)-4-quinazolinone: Another related compound with a quinazolinone ring, known for its inhibitory activity against tyrosinase.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.
Eigenschaften
Molekularformel |
C15H18ClNO4 |
|---|---|
Molekulargewicht |
311.76 g/mol |
IUPAC-Name |
4-chloro-6,7-bis(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C15H18ClNO4/c1-18-5-7-20-14-9-11-12(16)3-4-17-13(11)10-15(14)21-8-6-19-2/h3-4,9-10H,5-8H2,1-2H3 |
InChI-Schlüssel |
IYDLJQIGEIUDGY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC2=C(C=CN=C2C=C1OCCOC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)


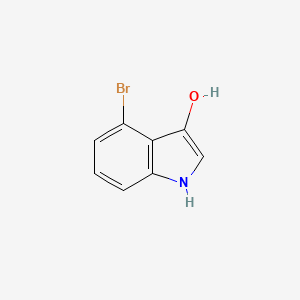


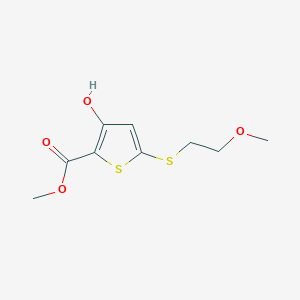
![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)
